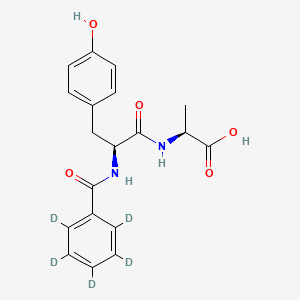

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(N-Benzoyl-L-tyrosyl)-L-alanine” is a compound that could be related to “N-Benzoyl-L-tyrosine p-nitroanilide” and "N-Benzoyl-L-tyrosine p-amidobenzoic acid" . These compounds are used as substrates to identify, differentiate, and characterize various proteases .

Synthesis Analysis

There’s a high-performance liquid chromatographic method described for the analysis of bentiromide metabolites in urine . This method might be relevant to the synthesis analysis of “N-(N-Benzoyl-L-tyrosyl)-L-alanine”.

Molecular Structure Analysis

The molecular formula of “N-Benzoyl-L-tyrosine p-nitroanilide” is C22H19N3O5 . The molecular weight is 405.40 . The molecular structure of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.

Chemical Reactions Analysis

“N-Benzoyl-L-tyrosine p-nitroanilide” is used as a substrate to identify, differentiate, and characterize serine carboxypeptidase(s) and various proteases . The chemical reactions involving “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzoyl-L-tyrosine p-nitroanilide” include a melting point of 235-237 °C and it is stored at −20°C . The properties of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.

Scientific Research Applications

Exocrine Pancreatic Function Assessment

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5: is utilized in the assessment of exocrine pancreatic function. This compound, also known as Bentiromide, is a chymotrypsin-labile peptide that, upon oral administration, is specifically cleaved by chymotrypsin in the intestine . The resultant products, N-benzoyl-L-tyrosine and p-aminobenzoic acid (PABA), are absorbed and excreted in the urine, providing a measure of pancreatic chymotrypsin activity .

Diagnosis of Pancreatic Exocrine Insufficiency

The hydrolysis products of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 are used to diagnose pancreatic exocrine insufficiency, particularly in conditions like chronic pancreatitis . The urinary recovery rate of PABA after administration of the compound is significantly lower in patients with chronic pancreatitis, indicating reduced pancreatic function .

Study of Pancreatic Function in Diabetes Mellitus

Research has shown that patients with diabetes mellitus often exhibit abnormalities in pancreatic exocrine function . The administration of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 and subsequent analysis of PABA in urine can reveal these functional impairments .

Investigation of Liver Cirrhosis Impact on Pancreatic Function

Liver cirrhosis can severely impair liver functions, which in turn may affect the elimination of PABA. Studies involving N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 help understand how liver cirrhosis impacts pancreatic function and the elimination process of PABA .

Metabolic Pathway Analysis

The metabolic pathways of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 have been studied in both normal and pancreatic duct-ligated animals. The findings contribute to a better understanding of the metabolic processes involved in the absorption and excretion of the compound’s hydrolysis products .

Pharmacokinetics and Bioavailability Studies

The compound’s absorption rate and bioavailability are correlated with intestinal chymotrypsin activity. This relationship is crucial for pharmacokinetic studies, which can inform dosage and delivery methods for therapeutic applications .

Synthetic Peptide Utilization in Animal Models

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5: serves as a synthetic peptide model to study the diagnosis of exocrine pancreatic insufficiency in animal models, providing a basis for similar assessments in humans .

Development of Diagnostic Tests

The compound is integral to the development of non-invasive diagnostic tests for pancreatic diseases. By analyzing the urine for hydrolysis products post-administration, clinicians can assess pancreatic function without the need for more invasive procedures .

Mechanism of Action

Target of Action

The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is chymotrypsin , a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins in the small intestine into smaller peptides.

Mode of Action

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 interacts with chymotrypsin by serving as a substrate . It is resistant to trypsin, another type of protease, making it specific for chymotrypsin .

Biochemical Pathways

The compound’s interaction with chymotrypsin affects the protein digestion pathway . By serving as a substrate for chymotrypsin, it influences the breakdown of proteins into smaller peptides. The downstream effects of this interaction can impact the overall process of protein digestion and absorption .

Pharmacokinetics

As a substrate for chymotrypsin, it is likely to be metabolized in the small intestine during the process of protein digestion .

Result of Action

The molecular and cellular effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5’s action primarily involve the modulation of protein digestion. By serving as a substrate for chymotrypsin, it can influence the enzyme’s activity and thus the rate and extent of protein breakdown .

Action Environment

The action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is influenced by the environment in the small intestine, where chymotrypsin is active. Factors such as pH and the presence of other digestive enzymes can impact the compound’s efficacy and stability .

Future Directions

properties

IUPAC Name |

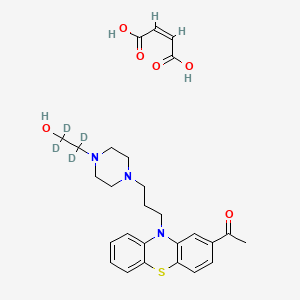

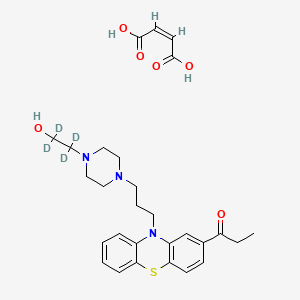

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-CFEBADSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 | |

CAS RN |

1356383-19-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)